molecular formula C29H21BrN2O2 B11520309 5-(4-bromophenyl)-1-phenyl-3-(phenylamino)-4-(phenylcarbonyl)-1,5-dihydro-2H-pyrrol-2-one

5-(4-bromophenyl)-1-phenyl-3-(phenylamino)-4-(phenylcarbonyl)-1,5-dihydro-2H-pyrrol-2-one

Cat. No.: B11520309
M. Wt: 509.4 g/mol
InChI Key: WZMBBLZMNFNRES-UHFFFAOYSA-N
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Description

5-(4-bromophenyl)-1-phenyl-3-(phenylamino)-4-(phenylcarbonyl)-1,5-dihydro-2H-pyrrol-2-one is a complex organic compound that belongs to the class of pyrrolones. This compound is characterized by its unique structure, which includes a bromophenyl group, a phenylamino group, and a phenylcarbonyl group attached to a dihydropyrrolone ring. The presence of these functional groups imparts specific chemical properties and reactivity to the compound, making it of interest in various fields of scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(4-bromophenyl)-1-phenyl-3-(phenylamino)-4-(phenylcarbonyl)-1,5-dihydro-2H-pyrrol-2-one typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the Pyrrolone Ring: The initial step involves the formation of the pyrrolone ring through a cyclization reaction. This can be achieved by reacting an appropriate amine with a carbonyl compound under acidic or basic conditions.

    Introduction of the Bromophenyl Group: The bromophenyl group can be introduced through a halogenation reaction, where a phenyl group is brominated using bromine or a brominating agent.

    Attachment of the Phenylamino and Phenylcarbonyl Groups: These groups can be introduced through substitution reactions, where the appropriate phenyl derivatives are reacted with the intermediate compound.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

5-(4-bromophenyl)-1-phenyl-3-(phenylamino)-4-(phenylcarbonyl)-1,5-dihydro-2H-pyrrol-2-one undergoes various types of chemical reactions, including:

    Oxidation: The compound can undergo oxidation reactions, where the phenylamino group is oxidized to form corresponding nitroso or nitro derivatives.

    Reduction: Reduction reactions can convert the carbonyl group to an alcohol or the bromophenyl group to a phenyl group.

    Substitution: The bromophenyl group can participate in nucleophilic substitution reactions, where the bromine atom is replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are used.

    Substitution: Nucleophiles like amines, thiols, and alkoxides can be used in substitution reactions.

Major Products

    Oxidation: Nitroso or nitro derivatives.

    Reduction: Alcohols or dehalogenated compounds.

    Substitution: Substituted phenyl derivatives.

Scientific Research Applications

5-(4-bromophenyl)-1-phenyl-3-(phenylamino)-4-(phenylcarbonyl)-1,5-dihydro-2H-pyrrol-2-one has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a lead compound in drug discovery and development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 5-(4-bromophenyl)-1-phenyl-3-(phenylamino)-4-(phenylcarbonyl)-1,5-dihydro-2H-pyrrol-2-one involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, thereby exhibiting anticancer properties.

Comparison with Similar Compounds

Similar Compounds

  • 5-(4-chlorophenyl)-1-phenyl-3-(phenylamino)-4-(phenylcarbonyl)-1,5-dihydro-2H-pyrrol-2-one
  • 5-(4-fluorophenyl)-1-phenyl-3-(phenylamino)-4-(phenylcarbonyl)-1,5-dihydro-2H-pyrrol-2-one

Comparison

Compared to its analogs, 5-(4-bromophenyl)-1-phenyl-3-(phenylamino)-4-(phenylcarbonyl)-1,5-dihydro-2H-pyrrol-2-one exhibits unique reactivity due to the presence of the bromine atom. This makes it more reactive in substitution reactions and potentially more potent in its biological activities.

Properties

Molecular Formula

C29H21BrN2O2

Molecular Weight

509.4 g/mol

IUPAC Name

4-anilino-3-benzoyl-2-(4-bromophenyl)-1-phenyl-2H-pyrrol-5-one

InChI

InChI=1S/C29H21BrN2O2/c30-22-18-16-20(17-19-22)27-25(28(33)21-10-4-1-5-11-21)26(31-23-12-6-2-7-13-23)29(34)32(27)24-14-8-3-9-15-24/h1-19,27,31H

InChI Key

WZMBBLZMNFNRES-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)C(=O)C2=C(C(=O)N(C2C3=CC=C(C=C3)Br)C4=CC=CC=C4)NC5=CC=CC=C5

Origin of Product

United States

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